4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C7H10N2O4S. It is a white crystalline solid that is used as an intermediate in the synthesis of various chemical products, including herbicides and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine typically involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine. This reaction can be carried out using various oxidizing agents under controlled conditions . Another method involves the reaction of 2-methylpyrimidine with sulfuric acid to form 2-methylpyrimidine-1-methanesulfonic acid, which is then alkylated with bromomethylbenzene in the presence of a base to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Amines, thiols, and alcohols.
Reaction Conditions: Reactions are typically carried out in organic solvents such as methanol or dimethyl sulfoxide (DMSO) at controlled temperatures.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives and substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methanesulfonyl-4,6-dimethoxypyrimidine
- 4,6-Dimethoxy-2-methylsulfonylpyrimidine
- 4,6-Dimethoxy-2-methylthio-pyrimidine
Uniqueness
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various chemical products.
Eigenschaften
Molekularformel |
C8H12N2O4S |
---|---|
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
4,6-dimethoxy-5-methyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C8H12N2O4S/c1-5-6(13-2)9-8(15(4,11)12)10-7(5)14-3/h1-4H3 |
InChI-Schlüssel |
ZTNRCXBKEITMRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1OC)S(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.